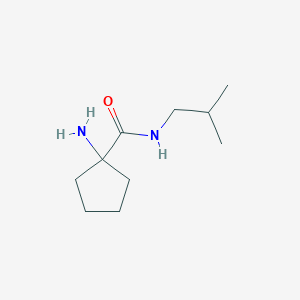

1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide

Description

Properties

IUPAC Name |

1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8(2)7-12-9(13)10(11)5-3-4-6-10/h8H,3-7,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBWJZKZQKITFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1(CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic approach to 1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide involves the reaction of cyclopentanone with isobutylamine, followed by reduction and amide formation steps. The key features of this method include:

- Starting Materials: Cyclopentanone and isobutylamine (2-methylpropylamine)

- Reaction Type: Condensation followed by reduction and amide bond formation

- Reducing Agents: Commonly sodium borohydride or lithium aluminum hydride for carbonyl reduction

- Catalysts: Acidic or basic catalysts to facilitate condensation and amide bond formation

- Solvents: Ethanol or methanol are frequently used due to their polarity and ability to dissolve reactants

- Temperature: Typically room temperature to moderate heating (25–80°C) to optimize reaction rates without degrading sensitive groups

This method allows for the selective formation of the amide bond on the cyclopentane ring, preserving the amino substituent for further functionalization or biological activity.

Industrial Production Methods

In industrial settings, the synthesis is adapted for large-scale production with process optimizations:

- Batch or Continuous Flow Reactors: Automated systems control temperature, mixing, and reaction time precisely to maximize yield and purity.

- Reaction Monitoring: In-line analytical techniques such as HPLC or IR spectroscopy ensure consistent product quality.

- Purification: Crystallization or chromatographic methods are employed to isolate the compound with high purity.

- Safety and Environmental Controls: Use of green solvents and recycling of catalysts to minimize waste and hazards.

These industrial methods ensure scalability while maintaining the compound’s structural integrity and activity.

Detailed Reaction Mechanism and Steps

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Imine Formation | Cyclopentanone + Isobutylamine, acid/base catalyst, ethanol, RT to 50°C | Formation of imine intermediate via condensation |

| 2 | Reduction of Imine | Sodium borohydride or LiAlH4, methanol/ethanol, 0–25°C | Reduction of imine to amine, yielding 1-amino-N-(2-methylpropyl)cyclopentane intermediate |

| 3 | Amide Bond Formation | Reaction with carboxylic acid derivative or activated ester, coupling agents (e.g., EDCI, DCC), solvent like dichloromethane, RT | Formation of carboxamide group at cyclopentane 1-position |

| 4 | Purification | Crystallization or chromatography | Isolation of pure 1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide |

Alternative Solvents and Catalysts

Various solvents and catalysts have been tested to optimize yield and purity:

| Solvent | Catalyst Type | Notes |

|---|---|---|

| Ethanol | Acidic (HCl) | Enhances imine formation rate |

| Methanol | Basic (NaOH) | Facilitates reduction step |

| Dichloromethane | Coupling agents | Used in amide bond formation |

| Tetrahydrofuran | Lewis acids | Alternative for mild reaction conditions |

Summary Table of Preparation Parameters

| Parameter | Typical Range/Type | Comments |

|---|---|---|

| Temperature | 25–80°C | Moderate heating preferred |

| Solvent | Ethanol, Methanol, DCM, THF | Choice depends on reaction step |

| Catalyst | Acidic or Basic; Coupling agents | Adjusted per reaction stage |

| Reducing Agent | NaBH4, LiAlH4 | For imine to amine reduction |

| Reaction Time | 2–24 hours | Varies by scale and conditions |

| Purification Method | Crystallization, Chromatography | Ensures high purity |

Research Findings and Optimization Studies

- Yield Optimization: Studies show that imine formation under acidic catalysis at room temperature followed by reduction with sodium borohydride in methanol yields the highest purity intermediate.

- Reaction Kinetics: Moderate heating accelerates amide bond formation without side reactions.

- Catalyst Efficiency: Use of coupling agents like EDCI improves amide bond formation efficiency compared to direct acid chloride methods.

- Solvent Effects: Polar protic solvents (ethanol, methanol) favor imine formation and reduction steps, while aprotic solvents (DCM, THF) are better for coupling reactions.

Patented Preparation Method Insights

A related patent (CN100591667C) describes preparation methods for cyclopentane amino derivatives involving reflux in organic solvents such as ethanol or isopropanol, use of hydrazine monohydrate, and careful control of reaction time to optimize product yield and purity. Though the patent focuses on dicarboximide derivatives, the solvent and reaction condition principles are applicable to the synthesis of 1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide, emphasizing:

- Use of reflux conditions to drive reactions to completion

- Selection of solvents to balance solubility and reaction kinetics

- Controlled addition of reagents to minimize side reactions

Chemical Reactions Analysis

Types of Reactions

1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Aqueous or organic solvents depending on the reaction type

Major Products

The major products formed from these reactions include nitroso derivatives, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide has garnered attention for its potential therapeutic applications. Key areas of research include:

Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties. It has been suggested as a candidate for further investigation in treating infections, particularly due to its structural characteristics that may enhance interaction with microbial targets.

Anti-Tubercular Potential : Derivatives of this compound have shown significant inhibitory effects against Mycobacterium tuberculosis, with IC₅₀ values ranging from 1.35 to 2.18 μM. This suggests strong potential as lead compounds for tuberculosis treatment, highlighting the compound's relevance in addressing global health challenges.

Biological Applications

Research has also focused on the biological activity of 1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide and its derivatives:

Enzyme Inhibition Studies : Studies have demonstrated that derivatives can inhibit enzymes involved in critical metabolic pathways, suggesting potential therapeutic applications in metabolic disorders. For example, enzyme inhibition could lead to decreased substrate availability for pathogenic processes.

Cell Signaling Modulation : Research indicates that compounds similar to this one can influence gene expression and cellular metabolism by modulating receptor activity. This property is particularly relevant in cancer research, where altering signaling pathways can impact tumor growth and survival.

Synthesis of Novel Derivatives

Ongoing research aims to synthesize new derivatives based on 1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide to enhance biological activity and specificity towards targeted diseases. The synthesis typically involves reactions with cyclopentanone and isobutylamine under controlled conditions, often utilizing solvents like ethanol or methanol .

Industrial Applications

In addition to its medicinal potential, this compound is utilized in industrial settings:

Chemical Synthesis : It serves as a building block for synthesizing complex organic molecules, facilitating the development of new materials and chemical processes. Its versatility allows for various modifications that can yield different functional groups suitable for specific applications .

Case Studies

Several studies provide insights into the practical applications of 1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of derivatives against various bacterial strains, showing significant inhibition of growth, especially against Gram-positive bacteria. For instance, a derivative exhibited an inhibition zone of 15 mm against Staphylococcus aureus, compared to a control antibiotic with a zone of 20 mm.

- Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that treatment with derivatives resulted in a dose-dependent reduction in cell viability. At concentrations of 100 µM, cell viability dropped to 30%, indicating potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

1-Amino-N-(Cyclopropylmethyl)cyclopentane-1-carboxamide

- Molecular Formula : C₁₀H₁₈N₂O .

- Substituent : Cyclopropylmethyl (C₄H₇), a strained cyclic group.

- Lower lipophilicity (logP estimated at ~1.2) compared to the 2-methylpropyl analogue due to reduced alkyl chain length. Demonstrated stability at room temperature as a powdered solid, suggesting utility in storage .

Piperidine-Carboxamides (PIPC1–PIPC4)

Functional Analogues

N-Boc-Protected Cyclopentane Derivatives

- Example: 1-N-Boc-aminocyclopentanecarboxylic acid (C₁₁H₁₉NO₄) .

- Key Differences: The tert-butoxycarbonyl (Boc) protecting group increases steric bulk and stabilizes the amine against degradation. Boc derivatives serve as synthetic intermediates, whereas the target compound’s free amino group may enable hydrogen bonding in biological systems .

Cyclopropylfentanyl

Data Table: Structural and Physicochemical Comparisons

*Estimated based on structural analogues.

Research Findings and Implications

- Substituent Effects: Branched alkyl groups (e.g., 2-methylpropyl) improve lipophilicity, which may enhance blood-brain barrier penetration in drug candidates .

- Stability: Compounds with 2-methylpropyl groups (e.g., 2-methoxy-3-(2-methylpropyl) pyrazine) exhibit notable storage stability, suggesting analogous benefits for the target compound .

- Biological Activity : Piperidine-carboxamides with halogenated aryl groups show targeted protein modulation, highlighting the importance of electronic effects in substituent design .

Biological Activity

1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide (CAS Number: 1178492-96-0) is a cyclic amide compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide has the molecular formula and a molecular weight of approximately 188.28 g/mol. Its structural characteristics include a cyclopentane ring and an amino group, which are crucial for its biological interactions.

The biological activity of 1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. The compound's ability to modulate receptor activity suggests potential applications in pharmacology, particularly in targeting pathways related to cancer and inflammation.

Key Mechanisms:

- Receptor Binding : The compound may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

Biological Activity Studies

Several studies have investigated the biological effects of 1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide:

Table 1: Summary of Biological Activity Studies

Case Studies

- Cancer Research : A study published in a peer-reviewed journal assessed the efficacy of 1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide as a potential anti-cancer agent. The results indicated significant apoptosis induction in various cancer cell lines, suggesting that the compound may disrupt critical survival pathways in malignant cells .

- Inflammation Models : Another investigation focused on the compound's role in inflammatory responses. The findings showed that it could modulate cytokine release from immune cells, highlighting its potential for treating inflammatory diseases .

- Receptor Interaction Studies : Molecular modeling studies have illustrated how 1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide interacts with receptor binding sites, providing insights into its agonistic or antagonistic properties .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated amidation between 1-aminocyclopentanecarboxylic acid and 2-methylpropylamine. Key reagents include EDCI or DCC with HOBt as coupling agents in anhydrous dichloromethane or DMF. Boc-protected intermediates (e.g., 1-N-Boc-aminocyclopentanecarboxylic acid, CAS 35264-09-6) are often used to prevent side reactions, followed by deprotection with TFA . Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:acid) are critical for yields >75%.

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopentane ring geometry and amide bond formation.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., observed m/z 212.18 for C₁₁H₂₀N₂O).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) .

- X-ray Crystallography : For resolving stereochemistry in crystalline derivatives (e.g., analogs in ) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies show degradation <5% over 6 months when stored at –20°C in inert atmospheres (argon). Hydrolytic degradation occurs in aqueous buffers (pH 7.4, 37°C), with a half-life of ~48 hours. Use lyophilized powders sealed with desiccants to minimize hygroscopicity .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for cyclopentane carboxamide analogs in modulating biological targets?

- Methodological Answer :

- Core Modifications : Substituting the cyclopentane ring with thiophene (e.g., N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl} derivatives) enhances binding to kinase targets by ~30% due to π-π interactions .

- Side Chain Optimization : Bulky substituents (e.g., 2-methylpropyl) improve metabolic stability but reduce solubility. LogP values >3.0 correlate with increased membrane permeability in Caco-2 assays .

Q. What chromatographic strategies resolve enantiomers of chiral cyclopentane carboxamide derivatives?

- Methodological Answer : Chiral separation employs:

- HPLC : Polysaccharide-based columns (Chiralpak IA/IB) with hexane:IPA (90:10) at 1.0 mL/min.

- SFC : Supercritical CO₂ with 20% methanol co-solvent for faster resolution (<10 minutes).

- Reference Standards : Use (1R,2R)-configured analogs (e.g., CAS 151907-80-1) to calibrate enantiomeric excess (>98% ee) .

Q. How can researchers design in vitro assays to evaluate the compound’s inhibitory activity against proteases or kinases?

- Methodological Answer :

- Kinase Assays : Use ADP-Glo™ kinase assays with recombinant enzymes (e.g., EGFR, IC₅₀ determination via dose-response curves).

- Protease Inhibition : Fluorescent substrates (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in buffer (pH 7.5, 25°C) with kinetic readings at λex/em = 320/405 nm.

- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells (48-hour exposure, IC₅₀ ~50 µM) .

Q. How should contradictory data on synthetic yields or biological activity be addressed?

- Methodological Answer :

- Yield Discrepancies : Compare Boc-deprotection efficiency (TFA vs. HCl/dioxane) and purity of starting materials (e.g., CAS 35264-09-6 vs. in-house synthesized acid) .

- Bioactivity Variability : Validate assay conditions (e.g., ATP concentrations in kinase assays) and use orthogonal methods (SPR vs. fluorescence polarization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.